4-Hydroxylysine

説明

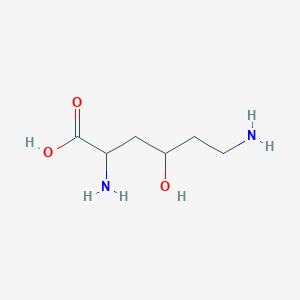

Structure

3D Structure

特性

分子式 |

C6H14N2O3 |

|---|---|

分子量 |

162.19 g/mol |

IUPAC名 |

2,6-diamino-4-hydroxyhexanoic acid |

InChI |

InChI=1S/C6H14N2O3/c7-2-1-4(9)3-5(8)6(10)11/h4-5,9H,1-3,7-8H2,(H,10,11) |

InChIキー |

ASYBZHICIMVQII-UHFFFAOYSA-N |

SMILES |

C(CN)C(CC(C(=O)O)N)O |

正規SMILES |

C(CN)C(CC(C(=O)O)N)O |

製品の起源 |

United States |

Chemical Profile of 4 Hydroxylysine

Chemical Structure and Identifiers

4-Hydroxylysine is a derivative of the amino acid lysine (B10760008), distinguished by a hydroxyl group (-OH) at the 4th carbon position (the delta-carbon). nih.govebi.ac.uk Its formal IUPAC name is 2,6-diamino-4-hydroxyhexanoic acid. nih.gov The naturally occurring stereoisomer in biological systems is (2S)-2,6-diamino-4-hydroxyhexanoic acid.

Interactive Table 1: Chemical Identifiers for this compound

| Identifier | Value | Source |

| IUPAC Name | 2,6-diamino-4-hydroxyhexanoic acid | nih.gov |

| Molecular Formula | C6H14N2O3 | nih.govchemspider.com |

| CAS Number | 15574-69-3 (for L-form) | |

| PubChem CID | 550919 | nih.gov |

| ChEBI ID | CHEBI:86273 | nih.govebi.ac.uk |

| InChIKey | ASYBZHICIMVQII-UHFFFAOYSA-N | nih.gov |

| Canonical SMILES | C(CN)C(CC(C(=O)O)N)O | nih.gov |

Enzymatic Reaction Mechanisms and Cofactor Requirements (Fe2+, 2-Oxoglutarate, O2, Ascorbate)

Physicochemical Properties

The introduction of a hydroxyl group imparts specific physicochemical properties to this compound compared to its parent amino acid, lysine. This modification increases its polarity.

Interactive Table 2: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Weight | 162.19 g/mol | nih.gov |

| Monoisotopic Mass | 162.100442 Da | nih.govchemspider.com |

| XLogP3-AA (hydrophobicity) | -4.2 | nih.gov |

| Hydrogen Bond Donor Count | 4 | nih.gov |

| Hydrogen Bond Acceptor Count | 5 | nih.gov |

| Polar Surface Area | 110 Ų | nih.gov |

| Rotatable Bond Count | 5 | nih.gov |

Biochemical Aspects of 4 Hydroxylysine

Biosynthesis of 4-Hydroxylysine

Enzymatic Hydroxylation of Lysine (B10760008) Residues

This compound is not incorporated into proteins during translation; instead, it is formed post-translationally through the enzymatic hydroxylation of specific lysine residues already present in a polypeptide chain. This reaction is catalyzed by a class of enzymes known as lysyl hydroxylases (LHs), which are non-heme iron (II) and 2-oxoglutarate-dependent dioxygenases. researchgate.net The reaction requires molecular oxygen (O2), Fe2+, 2-oxoglutarate (also known as alpha-ketoglutarate), and L-ascorbate (vitamin C) as co-substrates and cofactors. The enzymes recognize lysine residues within specific sequence contexts, typically -X-Lys-Gly- in collagen chains, and catalyze the addition of a hydroxyl group. In humans, three isoforms of lysyl hydroxylase (LH1, LH2, and LH3) have been identified, each encoded by a different gene (PLOD1, PLOD2, and PLOD3, respectively).

Stereochemistry of the Hydroxylation Reaction

The hydroxylation of lysine by lysyl hydroxylases is a stereospecific reaction. The enzymes introduce the hydroxyl group at a specific carbon atom with a defined spatial orientation. In collagen, the hydroxylation of lysine at the Y-position of a Gly-X-Y triplet results in the formation of (5R)-5-hydroxy-L-lysine. The enzymatic mechanism ensures this precise stereochemistry, which is crucial for the subsequent biological functions of the modified residue, such as glycosylation and cross-link formation.

Metabolic Fate of this compound

Degradation Pathways

Free hydroxylysine, released from the breakdown of proteins like collagen, is subject to metabolic degradation, primarily in the liver and kidneys. The metabolic pathway for 4-hydroxyproline (B1632879) (a related hydroxylated amino acid) has been well-studied and provides a model for understanding the degradation of hydroxylated amino acids. This pathway involves a series of mitochondrial enzymes. The degradation of 4-hydroxyproline is initiated by hydroxyproline (B1673980) oxidase, leading to the eventual formation of glyoxylate (B1226380) and pyruvate. It is presumed that this compound follows a similar catabolic fate, being broken down into smaller molecules that can enter central metabolic pathways.

Excretion

While the majority of free hydroxyproline (and presumably hydroxylysine) derived from collagen turnover is metabolized, a small amount is excreted in the urine. The levels of urinary hydroxyproline are often used as a biomarker for collagen degradation and bone resorption. t3db.ca Elevated excretion can indicate conditions associated with increased tissue breakdown or metabolic bone diseases. t3db.ca

Metabolism and Degradation Pathways of 4 Hydroxylysine

Enzymatic Pathways for 4-Hydroxylysine Catabolism

In mammals, the catabolism of free this compound does not involve its direct reutilization for protein synthesis. Instead, it is channeled into a degradation pathway that ultimately merges with the catabolic route of L-lysine. The primary pathway begins with the phosphorylation of the hydroxyl group of this compound. familiasga.com This initial activation step is crucial for the subsequent enzymatic cleavage.

Following phosphorylation, the resulting intermediate, O-phospho-4-hydroxy-L-lysine, undergoes an elimination reaction. This reaction involves the removal of the phosphate (B84403) group and the amino group from the carbon backbone, which breaks down the molecule. The product of this cleavage is 2-aminoadipate semialdehyde (AASA), a key intermediate in the primary pathway for lysine (B10760008) degradation. uniprot.org This effectively funnels the carbon skeleton of this compound into the general lysine catabolic network, ensuring its complete breakdown. familiasga.com

Enzymes Involved in Hydroxylysine Degradation

The catabolism of this compound is orchestrated by a sequence of specific enzymes. The initial release of this compound from collagen is mediated by various proteases and peptidases. Once free, its degradation is primarily carried out by two key enzymes in mammals. familiasga.com

The first dedicated step is catalyzed by Hydroxylysine kinase (HYKK) , also known by its gene name AGPHD1. familiasga.com This enzyme facilitates the GTP-dependent phosphorylation of the hydroxyl group on this compound, producing O-phospho-4-hydroxy-L-lysine.

The second key enzyme is 5-phosphohydroxy-L-lysine phospho-lyase (PHYKPL) , encoded by the PHYKPL gene (also known as AGXT2L2). uniprot.org This pyridoxal-phosphate-dependent enzyme acts on O-phospho-4-hydroxy-L-lysine, catalyzing its conversion to 2-aminoadipate semialdehyde (AASA), ammonia, and inorganic phosphate.

| Enzyme Name | Gene Symbol | EC Number | Function |

| Hydroxylysine kinase (HYKK) | AGPHD1 | 2.7.1.81 | Catalyzes the GTP-dependent phosphorylation of 4-hydroxy-L-lysine to O-phospho-4-hydroxy-L-lysine. familiasga.com |

| 5-phosphohydroxy-L-lysine phospho-lyase | PHYKPL | 4.2.3.134 | Converts O-phospho-4-hydroxy-L-lysine to 2-aminoadipate semialdehyde, ammonia, and inorganic phosphate. uniprot.org |

Linkages to General Amino Acid Metabolic Networks

The degradation pathway of this compound is directly linked to the broader network of amino acid metabolism, specifically the lysine catabolic pathway. familiasga.com The production of 2-aminoadipate semialdehyde (AASA) from this compound serves as a critical entry point into the saccharopine pathway, which is the major route for lysine degradation in mammals. familiasga.comuniprot.org

Once formed, AASA is further metabolized by the same enzymes that process AASA derived from lysine. It is oxidized to 2-aminoadipic acid, which then undergoes a series of reactions including transamination, oxidative decarboxylation, and ultimately conversion to acetyl-CoA. familiasga.com Acetyl-CoA is a central metabolite that can enter the citric acid cycle for complete oxidation to CO2 and water to generate ATP, or it can be used for the synthesis of fatty acids and cholesterol. This integration ensures that the carbon skeleton of this compound can be efficiently utilized for energy production or biosynthetic purposes.

Comparative Biochemical Pathways in Different Organisms

The metabolic fate of this compound exhibits notable differences across various domains of life, reflecting distinct evolutionary adaptations and metabolic needs.

In mammals , including humans, the pathway proceeds via phosphorylation and subsequent cleavage to 2-aminoadipate semialdehyde, which then enters the lysine degradation pathway. familiasga.com Furthermore, glycosylated forms of hydroxylysine, such as glucosyl-galactosyl-hydroxylysine, are considered final products of collagen degradation in humans as the specific glycosidases to break them down further are absent.

In contrast, certain bacteria , such as species of Pseudomonas, utilize an entirely different catabolic route. In these microorganisms, this compound is metabolized to α-ketoglutarate, a key intermediate of the citric acid cycle. This pathway is distinct from the mammalian route and does not appear to intersect with the lysine degradation pathway in the same manner. While the complete sequence of enzymes for hydroxylysine degradation in bacteria is not as fully elucidated as the analogous pathway for hydroxyproline (B1673980), the end product highlights a significant divergence from the mammalian strategy. This allows bacteria to directly use this compound as a source of both carbon and nitrogen to fuel central metabolism.

| Organism Group | Key Pathway Feature | End Product(s) |

| Mammals (e.g., Humans) | Phosphorylation followed by phospho-lyase cleavage to enter lysine degradation. familiasga.com | 2-Aminoadipate semialdehyde (AASA), leading to Acetyl-CoA. familiasga.com |

| Bacteria (e.g., Pseudomonas) | A distinct enzymatic pathway that does not merge with lysine degradation in the same way. | α-Ketoglutarate. |

Advanced Analytical Methodologies for 4 Hydroxylysine Research

Spectrometric Techniques for Quantification and Characterization

Spectrometric methods, particularly when coupled with chromatographic separation, are the cornerstone of 4-hydroxylysine analysis. These techniques provide high sensitivity and specificity, enabling both the quantification of 4-Hyl and the characterization of its isomeric forms.

Liquid chromatography-mass spectrometry (LC-MS) has become an indispensable tool for the identification and quantification of post-translational modifications, including the hydroxylation of lysine (B10760008). This powerful technique combines the separation capabilities of liquid chromatography with the mass analysis capabilities of mass spectrometry, offering high sensitivity and specificity. LC-MS-based methods have been successfully developed and validated for the quantitative determination of this compound in various biological matrices.

In typical LC-MS workflows for 4-Hyl analysis, proteins are first hydrolyzed to release individual amino acids. The resulting mixture is then subjected to chromatographic separation, often using reversed-phase columns, to resolve this compound from other amino acids and sample components. The eluent from the chromatography column is then introduced into the mass spectrometer.

Mass spectrometry analysis can be performed in different modes. For instance, selected ion monitoring (SIM) can be used to specifically detect the ion corresponding to this compound, providing high sensitivity for quantification. Tandem mass spectrometry (MS/MS) is also extensively used, where the this compound ion is isolated and fragmented to produce a characteristic fragmentation pattern, which confirms its identity and allows for differentiation from isobaric interferences. The use of isotopically labeled internal standards, such as deuterated this compound, is crucial for accurate quantification by correcting for variations in sample preparation and instrument response.

Recent advances in LC-MS technology, including the use of high-resolution mass spectrometers like the Orbitrap, have further enhanced the ability to characterize complex protein modifications. These instruments provide very high mass accuracy, which aids in the confident identification of modified peptides.

A summary of representative LC-MS parameters for this compound analysis is presented below:

| Parameter | Description | Reference |

| Chromatography Column | C18 reversed-phase | |

| Mobile Phase | Typically a gradient of water and an organic solvent (e.g., methanol (B129727) or acetonitrile) with an acid modifier (e.g., formic acid). | |

| Ionization Source | Electrospray ionization (ESI) is commonly used for its soft ionization properties suitable for amino acids. | |

| Mass Analyzer | Quadrupole, ion trap, or high-resolution analyzers like Orbitrap. | |

| Detection Mode | Selected Ion Monitoring (SIM) for targeted quantification or tandem MS (MS/MS) for structural confirmation. |

The differentiation of hydroxylysine isomers, such as 3-hydroxylysine, this compound, and 5-hydroxylysine (B44584), presents a significant analytical challenge because they have the same mass. Distinguishing between these isomers is crucial as they are formed by different enzymes and may have distinct biological functions.

While chromatographic methods can sometimes separate these isomers, tandem mass spectrometry (MS/MS) techniques are often required for their unambiguous identification, especially within intact peptides. Different fragmentation methods in MS/MS can produce unique fragment ions for each isomer. For instance, electron-based dissociation methods like Electron Activated Dissociation (EAD) have shown promise in generating diagnostic fragment ions that can differentiate between 3-hydroxyproline (B1217163) and 4-hydroxyproline (B1632879), a principle that can be extended to hydroxylysine isomers. These techniques can produce specific fragment ions that are characteristic of the position of the hydroxyl group on the lysine side chain.

For example, a study on the differentiation of hydroxyproline (B1673980) isomers using EAD demonstrated the generation of unique fragment ions (z-27 for 3-Hyp and z-43 for 4-Hyp) that allowed for their clear distinction. A similar strategy could be applied to differentiate hydroxylysine isomers.

Furthermore, chemical derivatization can be employed prior to LC-MS analysis to facilitate the separation and specific detection of isomers. For example, derivatization with Nα-(5-fluoro-2,4-dinitrophenyl)-L-valine amide (L-FDVA) has been used to separate hydroxyproline isomers by reversed-phase HPLC.

A chemical proteomic strategy has also been developed for the selective enrichment and profiling of 5-hydroxylysine. This method utilizes periodate (B1199274) oxidation, which specifically cleaves the vicinal diol group present in 5-hydroxylysine but not in this compound or 3-hydroxylysine, allowing for its selective labeling and subsequent enrichment.

Liquid Chromatography-Mass Spectrometry (LC-MS) Applications

Chromatographic Separation Methods (e.g., HPAEC-PAD)

High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD) is a highly sensitive and selective method for the analysis of underivatized carbohydrates and other weakly acidic compounds. This technique has been successfully applied to the determination of 4-hydroxyproline in various matrices and holds potential for this compound analysis.

HPAEC separates molecules based on their charge at high pH. Carbohydrates and, by extension, hydroxylated amino acids, are weakly acidic and become negatively charged at high pH, allowing them to bind to a strong anion-exchange column. A gradient of increasing salt concentration is then used to elute the bound analytes.

Pulsed Amperometric Detection (PAD) provides direct, sensitive, and specific detection of these analytes without the need for derivatization. The detection is based on the electrocatalytic oxidation of the analyte at the surface of a gold or platinum electrode.

A study demonstrated a rapid and innovative microwave-assisted protein hydrolysis method coupled with HPAEC-PAD for the quantification of 4-hydroxyproline in meat products. This approach significantly reduced the sample preparation time compared to traditional acid hydrolysis methods.

Key features of the HPAEC-PAD method for 4-hydroxyproline analysis include:

| Feature | Description | Reference |

| Hydrolysis | Microwave-assisted acid hydrolysis for rapid protein breakdown. | |

| Chromatography Column | Anion-exchange column (e.g., CarboPac). | |

| Mobile Phase | High pH eluent, typically sodium hydroxide, with a sodium acetate (B1210297) gradient. | |

| Detection | Pulsed Amperometric Detection (PAD) using a gold working electrode. |

This methodology offers a robust and efficient alternative to more common LC-MS or colorimetric methods for the analysis of hydroxylated amino acids.

Chemical Proteomic Approaches for Site-Specific Profiling

Chemical proteomics has emerged as a powerful tool for the enrichment and site-specific identification of post-translationally modified proteins from complex biological mixtures. These approaches often utilize chemical probes that selectively react with the modified amino acid, allowing for its subsequent enrichment and identification by mass spectrometry.

For the study of this compound, chemical proteomic strategies are still in development, but approaches designed for other hydroxylated or modified amino acids can provide a framework. A notable example is the development of a constitutional isomer-selective chemical proteomic strategy for the system-wide profiling of protein 5-hydroxylysine. This method relies on the unique chemical reactivity of the vicinal diol in 5-hydroxylysine, which can be selectively oxidized by periodate to form an aldehyde. This aldehyde can then be tagged with a biotin (B1667282) probe via hydrazide chemistry, enabling the enrichment of 5-hydroxylysine-containing peptides using streptavidin affinity chromatography.

While this compound lacks the vicinal diol necessary for periodate-based chemistry, other chemical handles could potentially be exploited for its selective labeling. The development of such a probe would be a significant advancement for the field, enabling a more comprehensive and site-specific analysis of this compound in the proteome.

The general workflow for a chemical proteomic experiment involves:

Labeling: Treatment of a cell lysate or protein mixture with a chemical probe that selectively tags the modification of interest.

Digestion: Proteolytic digestion of the labeled proteins into peptides.

Enrichment: Affinity purification of the tagged peptides.

Analysis: Identification and quantification of the enriched peptides by LC-MS/MS.

This approach not only identifies the proteins that are modified but also pinpoints the specific site of modification within the protein sequence.

Computational and Bioinformatics Tools for Hydroxylation Site Prediction

Due to the time-consuming and labor-intensive nature of experimental methods for identifying hydroxylation sites, computational and bioinformatics tools have been developed to predict these sites based on protein sequence information. These tools use machine learning algorithms, such as support vector machines (SVM) and random forests, trained on datasets of experimentally verified hydroxylation sites.

Several predictors have been developed for hydroxyproline and hydroxylysine sites:

HydLoc: A random forest-based predictor for hydroxylation sites in human proteins that uses sequential information and physicochemical properties. For lysine hydroxylation, it achieved an accuracy of 81.25% on an independent test dataset.

OH-PRED: A support vector machine-based tool that incorporates an adapted normal distribution bi-profile Bayes feature extraction and physicochemical properties of amino acids. It reported an accuracy of 97.42% for the prediction of hydroxylysine sites in a jackknife cross-validation test.

iHyd-PseAAC: This predictor incorporates dipeptide position-specific propensity into the pseudo amino acid composition to identify hydroxylation sites.

In-house in silico models: Researchers have also developed their own prediction models based on peptide sequences from databases like Swiss-Prot, sometimes incorporating physicochemical and biochemical properties of amino acids. tandfonline.com

These prediction tools typically analyze the amino acid sequence surrounding a potential hydroxylation site, as the local sequence context is known to be important for recognition by hydroxylase enzymes. The output of these tools can help guide experimental studies by prioritizing candidate proteins and specific lysine residues for further investigation.

A comparison of the performance of some of these predictors is shown below:

| Predictor | Method | Accuracy (Hydroxylysine) | Reference |

| HydLoc | Random Forest | 81.25% (independent test) | |

| OH-PRED | Support Vector Machine | 97.42% (jackknife cross-validation) |

While these computational tools are valuable, it is important to note that their predictions require experimental validation.

Structural Biology of 4 Hydroxylysine Modifying Enzymes

Crystal Structures and Enzymatic Architecture of Lysyl Hydroxylases

Lysyl hydroxylases (LHs), also known as procollagen-lysine, 2-oxoglutarate 5-dioxygenases (PLODs), are critical enzymes in collagen biosynthesis that catalyze the hydroxylation of lysine (B10760008) residues. In humans, three isoforms exist: LH1, LH2, and the multifunctional LH3. The crystal structure of the full-length human lysyl hydroxylase 3 (LH3) has provided significant insights into the architecture of this enzyme family.

LH3 exists as an elongated homodimer. Each monomer is comprised of two distinct catalytic domains: a glycosyltransferase (GT) domain at the N-terminus and a lysyl hydroxylase (LH) domain at the C-terminus, which are separated by an accessory domain. This unique architecture allows LH3 to perform both hydroxylation and subsequent glycosylation of lysine residues.

The C-terminal LH domain possesses the characteristic double-stranded β-helix (DSBH) fold, a common feature among Fe(II) and 2-oxoglutarate-dependent dioxygenases. This fold consists of two antiparallel β-sheets flanked by α-helices. Dimerization is a prerequisite for the lysyl hydroxylase activity of all three isoforms.

The glycosyltransferase domain of LH3, responsible for both galactosyltransferase and glucosyltransferase activities, exhibits features that distinguish it from other known glycosyltransferases. While all three human LH isoforms can form homodimers, LH3 has also been observed to form heterodimers with LH1 in vitro, although homodimer formation is favored.

Table 1: Structural Features of Human Lysyl Hydroxylase 3 (LH3)

| Feature | Description |

| Quaternary Structure | Elongated homodimer |

| Domain Organization | N-terminal Glycosyltransferase (GT) domain, central accessory domain, C-terminal Lysyl Hydroxylase (LH) domain |

| LH Domain Fold | Double-stranded β-helix (DSBH) |

| GT Domain | Displays both galactosyl- and glucosyltransferase activities with unique structural features |

| Dimerization | Essential for lysyl hydroxylase activity |

Active Site Characterization and Substrate Binding Dynamics

The catalytic activity of lysyl hydroxylases is centered within their active sites, which are tailored to bind the necessary co-factors and substrates. The LH active site requires Fe(II), 2-oxoglutarate (2-OG), and molecular oxygen to catalyze the hydroxylation of lysine.

In the LH domain of human LH3, the catalytic Fe(II) ion is coordinated by a triad (B1167595) of amino acid residues: two histidines and one aspartate (His667, Asp669, and His719). This 2-His-1-Asp motif is a conserved feature in many non-heme iron dioxygenases and is crucial for positioning the iron atom for catalysis. iucr.org The binding of Fe(II) is not only essential for catalysis but also plays a structural role, stabilizing the dimeric form of the enzyme. iucr.org Chelation of the iron from the active site leads to disruption of protein folding, dimer formation, and a complete loss of catalytic activity.

The binding of the peptide substrate is influenced by the surrounding amino acid residues. For instance, in non-heme iron lysine-4-hydroxylases, an active site tyrosine residue is thought to guide the regioselectivity of hydroxylation through a proton-coupled electron transfer mechanism. While a crystal structure of a lysyl hydroxylase with a bound substrate is not yet available, studies on related enzymes suggest that the substrate's lysine side chain adopts an extended conformation within the active site. The positive charge of the lysine's ε-amino group and the length of its side chain are important for, but not strictly essential for, productive binding and catalysis.

Antibody inhibition studies have suggested that the antigenic determinant of lysyl hydroxylase is located near the active site, as antibodies can effectively block its enzymatic activity.

Structure-Function Relationships of Hydroxylysine Glycosyltransferases

Following the hydroxylation of lysine to form 4-hydroxylysine (Hyl), further modification can occur through glycosylation. This process is carried out by hydroxylysine glycosyltransferases, which include the multifunctional LH3 and the dedicated collagen galactosyltransferases GLT25D1 (COLGALT1) and GLT25D2 (COLGALT2). These enzymes catalyze the sequential addition of galactose and then glucose to the hydroxylysine residue, forming glucosyl-galactosyl-hydroxylysine.

The glycosylation reactions involve distinct catalytic mechanisms. The galactosyltransferase (GalT) reaction, which attaches galactose to the hydroxyl group of hydroxylysine, is an inverting reaction that uses UDP-α-galactose as the sugar donor. In contrast, the subsequent glucosyltransferase (GlcT) reaction, which adds glucose to the galactosyl-hydroxylysine, is a retaining reaction.

The crystal structure of human GLT25D1/COLGALT1 reveals that it forms a dimer, with each monomer consisting of two Rossman-like GT-A fold domains (GT1 and GT2) connected by a linker. Both domains are capable of binding the Mn(II) cofactor and the UDP-α-galactose donor substrate, presenting four potential catalytic sites per dimer. However, site-directed mutagenesis has identified the C-terminal GT2 domain as the functional catalytic site. A novel Glu-Asp-Asp motif within this domain is critical for metal ion binding. The N-terminal GT1 domain appears to play a structural role, essential for the correct assembly of the quaternary structure.

In LH3, the N-terminal GT domain is responsible for both galactosyltransferase and glucosyltransferase activities. This domain has distinguishing features when compared to other known glycosyltransferases.

Insights from Mutagenesis Studies on Enzyme Catalysis and Stability

Mutagenesis studies on lysyl hydroxylases have confirmed the identity of the Fe(II)-binding ligands in the active site. For example, altering the conserved histidine and aspartate residues in the 2-His-1-Asp triad of a mimiviral lysyl hydroxylase mutant (His825Ala) demonstrated that this triad is essential for high-affinity Fe(II) binding. iucr.org Although this mutant could still form a dimer, conformational changes were observed in residues near the mutation site, highlighting the structural importance of the iron-binding center. iucr.org

In human LH3, mutagenesis has been employed to investigate the cooperative network of amino acids within the glycosyltransferase domain. These studies have successfully identified "hot spots" that, when mutated, lead to a selective loss of the galactosyltransferase (GalT) activity without affecting the glucosyltransferase (GlcT) activity, offering a deeper understanding of the enzymatic reaction mechanisms. For instance, mutations in a non-conserved loop (residues 187-191), particularly at Asp190 and Asp191, were found to abolish glycosyltransferase activity. Similarly, a disease-related mutation, N223S, resulted in a significant reduction in LH3 stability, severely diminished lysyl hydroxylase activity, and completely abolished glycosyltransferase activity.

Site-directed mutagenesis of potential N-glycosylation sites in LH1 has suggested that glycosylation may be required for its full catalytic activity, indicating that different LH isoforms might have varying glycosylation requirements. Furthermore, mutagenesis studies on GLT25D1/COLGALT1 were instrumental in identifying the C-terminal GT2 domain as the catalytic center and pinpointing the critical Glu-Asp-Asp motif for Mn(II) binding.

Table 2: Impact of Key Mutations on this compound Modifying Enzymes

| Enzyme | Mutation | Effect | Reference |

| Mimiviral Lysyl Hydroxylase | His825Ala | Loss of high-affinity Fe(II) binding, conformational changes | iucr.org |

| Human LH3 | Mutations in Asp190 and Asp191 | Abolished glycosyltransferase activity | |

| Human LH3 | N223S | Reduced stability, severely reduced LH activity, abolished GT activity | |

| Human LH3 | Mutations in a specific loop | Selective loss of GalT activity, GlcT activity unaffected | |

| Human GLT25D1/COLGALT1 | Mutations in the GT2 domain | Identification of the catalytic site and critical Glu-Asp-Asp motif |

Genetic and Molecular Regulation of 4 Hydroxylysine Homeostasis

Gene Regulation of Lysyl Hydroxylases and Related Enzymes

The hydroxylation of lysine (B10760008) residues is catalyzed by a family of enzymes known as lysyl hydroxylases (LHs), also referred to as procollagen-lysine, 2-oxoglutarate 5-dioxygenases (PLODs). In humans, three distinct lysyl hydroxylase isoforms (LH1, LH2, and LH3) have been identified, each encoded by a separate gene (PLOD1, PLOD2, and PLOD3, respectively). These enzymes are vital for collagen biosynthesis, specifically for the formation of hydroxylysine, which serves as a precursor for cross-linking and as an attachment site for carbohydrates.

The expression of the PLOD genes is regulated by various factors, including cytokines and transcription factors. For instance, the transcription factor PITX2 has been shown to regulate the expression of the PLOD genes. The promoters of both the human PLOD1 and mouse Plod2 genes contain binding sites for PITX2, and PITX2 can induce the expression of a reporter gene under the control of the PLOD1 promoter. This regulatory relationship has implications for conditions like Rieger syndrome, an autosomal dominant disorder caused by mutations in PITX2, which shares some overlapping pathologies with certain collagen-related disorders.

The different LH isoforms exhibit tissue-specific expression patterns, suggesting distinct regulatory mechanisms and functions. In mice, LH1 is strongly expressed in tissues such as the liver, heart, lung, skeletal muscle, and kidney. LH2 expression is high in the heart, lung, kidney, eye, ovary, and placenta, while LH3 is predominantly found in the heart, lung, liver, and testis. This differential expression indicates that the regulation of each PLOD gene is tailored to the specific needs of different tissues for collagen synthesis and modification.

Transcriptional and Post-Transcriptional Control Mechanisms

The regulation of lysyl hydroxylase activity extends beyond simple gene transcription. Post-transcriptional mechanisms, such as alternative splicing, play a crucial role in fine-tuning the function of these enzymes. The PLOD2 gene, for example, undergoes alternative splicing to produce two different forms of the LH2 enzyme: LH2a and LH2b. The longer isoform, LH2b, contains an additional exon (exon 13A) that is absent in the shorter LH2a form. This alternative splicing is developmentally and tissue-specifically regulated, suggesting that the two isoforms have distinct roles. Disruption of the normal splicing pattern of PLOD2 can impact the stability of the extracellular matrix and contribute to connective tissue disorders.

Furthermore, post-translational modifications of the lysyl hydroxylase enzymes themselves can influence their activity. For instance, N-linked glycosylation of LH1 is known to be important for its enzymatic function.

The stability of the mRNA transcripts for the PLOD genes is also a point of regulation. For instance, minoxidil, a drug known for its effects on hair growth, has been shown to inhibit the gene expression of lysyl hydroxylases, potentially through mechanisms that affect mRNA stability. This suggests that the levels of lysyl hydroxylase enzymes can be modulated at the post-transcriptional level in response to external signals.

Recent research has also shed light on the regulation of PLOD expression in the context of cancer. In various cancers, including lung cancer and clear cell renal cell carcinoma, the expression of PLOD genes is often upregulated. This increased expression can be driven by factors such as hypoxia, which activates hypoxia-inducible factor (HIF), and transforming growth factor-beta 1 (TGF-β1). In lung cancer, PLOD1 has been shown to promote cellular proliferation by activating the E2F transcription factor 1. In renal cell carcinoma, the microRNAs miR-26a and miR-26b act as tumor suppressors by downregulating PLOD2 expression.

Impact of Genetic Aberrations on Enzyme Function and Protein Modification

Mutations in the genes encoding lysyl hydroxylases can have profound effects on enzyme function, leading to a reduction in 4-hydroxylysine production and subsequent defects in collagen synthesis and stability. This is most clearly demonstrated in the context of certain genetic disorders.

Kyphoscoliotic Ehlers-Danlos syndrome (kEDS), a rare inherited connective tissue disorder, is primarily caused by mutations in the PLOD1 gene. Over 30 different mutations in PLOD1 have been identified in patients with kEDS. These mutations can take various forms, including large duplications of parts of the gene, which is the most common type, and nonsense mutations that lead to the production of a truncated, nonfunctional enzyme. The resulting deficiency in LH1 activity leads to a significant reduction in the amount of hydroxylysine in collagen. This, in turn, impairs the formation of stable collagen cross-links, weakening connective tissues and causing the characteristic symptoms of kEDS, such as severe muscle hypotonia, joint laxity, and progressive kyphoscoliosis.

Similarly, mutations in the PLOD2 gene are associated with Bruck syndrome, another rare genetic disorder characterized by bone fragility and joint contractures. These mutations can alter the hydroxylation of lysine residues in type I collagen, leading to abnormal cross-linking and increased bone fragility. Most of these mutations are missense mutations located in the C-terminal domain of the enzyme, which is responsible for its lysyl hydroxylase activity.

A specific missense variant in PLOD1, p.(Ser178Arg), has been identified in a family with familial thoracic aortic aneurysm/dissection (FTAAD). This variant appears to affect the stability and function of a newly identified glucosyltransferase domain in PLOD1, leading to a loss-of-function effect and contributing to the vascular pathology.

The study of these genetic disorders has been instrumental in understanding the critical role of lysyl hydroxylases and this compound in maintaining the integrity of connective tissues.

Table 1: Impact of Genetic Aberrations in PLOD Genes

| Gene | Associated Disorder | Common Mutation Types | Consequence on Enzyme Function | Impact on this compound |

| PLOD1 | Kyphoscoliotic Ehlers-Danlos syndrome (kEDS) | Large duplications, nonsense mutations | Production of nonfunctional or truncated LH1 enzyme | Greatly reduced amount of hydroxylysine |

| PLOD1 | Familial thoracic aortic aneurysm/dissection (FTAAD) | Missense variant (p.Ser178Arg) | Affects folding stability and glucosyltransferase activity | Altered post-translational modification of collagen |

| PLOD2 | Bruck syndrome | Missense mutations | Altered hydroxylation of type I collagen | Abnormal cross-linking of collagen fibrils |

Evolutionary Conservation of Hydroxylysine Modification Machinery

The enzymes responsible for the hydroxylation of lysine are highly conserved across a wide range of animal phyla, highlighting the fundamental importance of this post-translational modification. Phylogenetic analysis of the lysyl hydroxylase isoforms suggests that they arose from a common ancestral gene through two gene duplication events. LH3 is considered the oldest isoform, while LH1 and LH2 are the result of a more recent duplication.

The amino acid sequences of the lysyl hydroxylase isoforms show significant identity across different species. For example, the dPlod protein in Drosophila melanogaster (the fruit fly) shares approximately 45% identity and 66% similarity with LH3 proteins from humans, mice, fish, and worms. The highest degree of conservation is found in the catalytic domains of the enzymes, indicating that their fundamental enzymatic functions have been maintained throughout evolution. Key amino acid residues required for cofactor binding and catalytic activity are also conserved.

The conservation of the hydroxylysine modification machinery extends to the functional level. Studies in zebrafish (Danio rerio) have shown that the lysyl hydroxylase enzymes are critical for normal embryonic development, similar to their roles in mammals. In Drosophila, the single lysyl hydroxylase, dPlod, is required for the secretion of type IV collagen, a key component of basement membranes. This demonstrates that the function of LH3 enzymes in collagen biosynthesis is conserved across widely separated animal phyla.

The evolutionary conservation of the lysyl hydroxylase enzymes and the process of lysine hydroxylation underscore the critical and ancient role of this compound in the structure and function of collagen and, consequently, in the integrity of connective tissues throughout the animal kingdom.

Emerging Research Directions in 4 Hydroxylysine Biology

Investigation of Novel Protein Substrates Beyond Collagen

While 4-hydroxylysine is a hallmark of collagen, its presence is not exclusively limited to this protein family. Research is expanding to identify and characterize this compound in a broader range of proteins, suggesting wider functional roles for this post-translational modification.

One area of investigation has been the identification of collagen-like domains in non-collagenous proteins. For instance, the mammalian proteins elastin (B1584352) and argonaute 2 contain such domains where proline hydroxylation, a related modification, occurs. This raises the possibility that lysine (B10760008) hydroxylation may also be present and functionally significant in these and other proteins with similar structural motifs.

Furthermore, advances in mass spectrometry and proteomics are enabling more sensitive and comprehensive analyses of post-translational modifications. These techniques have been instrumental in identifying hydroxylation on unexpected proteins. For example, 4-hydroxyproline (B1632879) has been identified in viral proteins, a discovery that challenges the long-held belief that this modification was absent in viruses and bacteria. This finding opens the door to the possibility that this compound may also be present in viral or bacterial proteins, particularly those that mimic collagen structures.

The functional implications of this compound in these novel substrates are a key area of future research. In collagen, this modification is crucial for glycosylation and the formation of stable cross-links. Whether it serves similar or distinct roles in other proteins is yet to be fully elucidated. For example, in the protein adiponectin, which has collagen-like domains, glycosylated 5-hydroxylysine (B44584) is an important factor in its bioactivity.

Table 1: Potential Non-Collagenous Protein Substrates for Hydroxylation

| Protein/Protein Family | Evidence/Rationale | Potential Significance |

| Elastin | Contains collagen-like domains rich in proline and glycine. | May influence elasticity and structural integrity of tissues. |

| Argonaute 2 | Possesses collagen-like domains where proline hydroxylation is known to occur. | Could impact its role in RNA silencing pathways. |

| Viral Proteins (e.g., from Paramecium bursaria Chlorella virus-1) | Evidence of 4-hydroxyproline and viral prolyl 4-hydroxylase. | May be involved in viral structure, assembly, or interaction with host cells. |

| Adiponectin | Contains collagen-like domains with functionally important glycosylated 5-hydroxylysine. | Affects its role in metabolic regulation. |

| Proteins with Collagen-like Repeats | General class of proteins with (Gly-X-Y)n sequences. | Hydroxylation could be a common mechanism for stabilizing these domains or mediating interactions. |

Interplay with Other Post-Translational Modifications

The function of this compound does not exist in isolation but is intricately linked with other post-translational modifications (PTMs), creating a complex regulatory network that fine-tunes protein structure and function. The most well-established interplay is with O-linked glycosylation.

Specifically, certain hydroxylysine residues serve as the attachment sites for galactose or a glucose-galactose disaccharide. mdpi.com This glycosylation is a sequential process that occurs in the endoplasmic reticulum before the collagen molecule folds into its triple helix. The extent and type of glycosylation can vary between different collagen types and tissues, suggesting a sophisticated regulatory mechanism. mdpi.com For instance, basement membrane collagens (like type IV) are generally more heavily glycosylated than fibrillar collagens. mdpi.com This differential glycosylation is thought to modulate collagen fibrillogenesis and its interactions with other extracellular matrix components and cell surface receptors. Computational studies have shown that Hyl-O-glycosylation can alter the local peptide backbone conformation and the solvation environment of the collagen molecule.

Furthermore, the hydroxylation of lysine itself is a prerequisite for this specific type of glycosylation, highlighting a hierarchical relationship between these two PTMs. The enzymes responsible, lysyl hydroxylases and subsequently galactosyltransferases and glucosyltransferases, create a cascade of modifications that are essential for the final properties of the collagen molecule. mdpi.com

Beyond glycosylation, there is an interplay with other modifications that contribute to the stability and function of collagen. For example, the hydroxylation of proline residues to form 4-hydroxyproline is critical for the thermal stability of the collagen triple helix. mdpi.com The presence of 4-hydroxyproline in the Y-position of the Gly-X-Y collagen repeat is a key stabilizing factor. Interestingly, some research suggests that 4-hydroxyproline modification may need to occur before 3-hydroxyproline (B1217163) modification can happen at specific sites, indicating a potential order of operations among different hydroxylation events.

The final step in the maturation of many collagens involves the formation of covalent cross-links, which also involves modified lysine residues. Lysyl oxidase enzymes act on lysine and hydroxylysine residues to form reactive aldehydes. These aldehydes then spontaneously react with other lysine or hydroxylysine residues to form stable intermolecular cross-links that are vital for the mechanical strength of collagen fibrils. Therefore, the initial hydroxylation of lysine is a critical branch point, directing the residue towards either glycosylation or cross-link formation.

Table 2: Interplay of this compound with Other Post-Translational Modifications

| Interacting PTM | Description of Interplay | Functional Consequence |

| O-linked Glycosylation | This compound serves as the specific attachment site for galactose or glucosyl-galactose. mdpi.com This modification occurs after hydroxylation. | Modulates collagen fibril assembly, interaction with other matrix proteins and cell receptors, and can influence the local protein structure. |

| Proline Hydroxylation (4-Hyp & 3-Hyp) | Occurs concurrently with lysine hydroxylation in the ER. 4-hydroxyproline is essential for triple helix stability. mdpi.com There may be a sequential dependency between 4-Hyp and 3-Hyp formation in some contexts. | Ensures the proper folding and stability of the collagen triple helix, which is necessary for subsequent modifications and functions. mdpi.com |

| Oxidative Deamination (Cross-linking) | Lysyl oxidase converts some hydroxylysine (and lysine) residues into reactive aldehydes. This is a competing pathway to glycosylation for some hydroxylysine residues. | Initiates the formation of covalent intra- and intermolecular cross-links, which are essential for the tensile strength and stability of collagen fibrils. |

Advanced Approaches for In Vivo and In Vitro Studies of Hydroxylysine Function

The study of this compound has been significantly advanced by the development of sophisticated analytical and experimental techniques for both in vivo and in vitro settings.

In Vivo and Cellular Studies:

Mass Spectrometry (MS)-based Proteomics: This has become a cornerstone for identifying and quantifying post-translational modifications. Liquid chromatography-mass spectrometry (LC-MS) offers high sensitivity and short separation times for analyzing hydroxylysine and its glycosylated forms in complex biological samples. Tandem MS (MS/MS) is particularly powerful for pinpointing the exact location of the modification on a protein. This has been crucial in confirming the presence of modifications in specific protein domains and in comparing modification patterns between wild-type and genetically modified cells.

Genetic Models: The use of knockout (KO) cell lines and animal models has been instrumental. For instance, knocking out the gene for prolyl-3-hydroxylase 2 (P3H2) in cells allowed researchers to study the specific role of 3-hydroxyproline in type IV collagen interactions, demonstrating its importance in binding to nidogens. Similar approaches targeting lysyl hydroxylase isoforms can elucidate the specific functions of this compound in different contexts.

In Silico Prediction Tools: Computational methods are being developed to predict potential hydroxylation sites based on protein sequence and structural information. nih.govtandfonline.com These predictors, often using machine learning algorithms like Support Vector Machines (SVM), analyze features such as the physicochemical properties of neighboring amino acids and evolutionary conservation to identify likely modification sites. nih.gov These tools can guide experimental work by narrowing down potential targets for site-directed mutagenesis and functional analysis. tandfonline.com

In Vivo Labeling and Assays: Simple in vivo assays have been developed, for example in plant systems, to track the rate of peptidylproline hydroxylation by monitoring the conversion of radiolabeled proline. While focused on proline, similar principles can be adapted for studying lysine hydroxylation.

In Vitro and Biochemical Studies:

Recombinant Enzyme Assays: The production of recombinant lysyl hydroxylase enzymes allows for detailed in vitro characterization of their activity and substrate specificity. These assays often use synthetic peptides mimicking collagen sequences as substrates. The activity can be measured by various means, including the detection of succinate (B1194679), a co-product of the hydroxylation reaction.

Chromatographic Methods: High-performance liquid chromatography (HPLC) has been a standard method for separating and quantifying hydroxylysine and its isomers, often requiring derivatization with fluorescent tags. Reversed-phase HPLC coupled with MS (RPC-UV-ESI-MS) after derivatization has enabled the simultaneous determination of multiple hydroxyamino acid isomers.

Biophysical Techniques: Techniques like Temperature-Related Intensity Change (TRIC) can be used to study the binding of cofactors, such as Fe²⁺, to lysyl hydroxylases in vitro, providing insights into the enzyme's regulation.

These advanced methods, often used in combination, are providing unprecedented detail into the regulation and functional consequences of this compound modification.

Development of High-Throughput Screening Methods for Modulators of Hydroxylysine Metabolism

The critical role of lysyl hydroxylases in diseases like fibrosis and cancer has spurred the development of high-throughput screening (HTS) methods to identify small-molecule inhibitors of these enzymes. HTS allows for the rapid testing of large compound libraries, accelerating the discovery of potential therapeutic leads.

A significant advance has been the creation of luminescence-based assays. One such strategy monitors the production of succinate, a byproduct of the hydroxylation reaction catalyzed by lysyl hydroxylases. This assay is robust, suitable for HTS, and has been successfully used to screen tens of thousands of compounds to identify novel inhibitors of lysyl hydroxylase 2 (LH2).

The development of these assays requires careful optimization of various parameters, including enzyme and substrate concentrations, reaction time, and tolerance to additives like DMSO, which is often used to dissolve library compounds. The goal is to create an assay that is sensitive, reproducible, and has a good signal-to-noise ratio, often quantified by the Z'-factor, a statistical measure of assay quality.

Beyond direct enzyme activity assays, cell-based HTS systems are also valuable. These can provide a more physiologically relevant context, as they account for factors like cell permeability and metabolism of the test compounds. While more complex, they offer an advantage over purely in vitro enzyme assays.

Another HTS approach involves genetically encoded biosensors. These are engineered biological components that can report on the concentration of a specific molecule or the activity of an enzyme inside a cell, often through a fluorescent or colorimetric output. While more commonly developed for metabolites, similar principles could be applied to create biosensors that respond to changes in hydroxylysine levels or lysyl hydroxylase activity.

The integration of HTS with computational methods and artificial intelligence is also a promising direction. This can help in prioritizing compounds for screening and in predicting the activity of new molecules based on the results from initial screens.

Table 3: High-Throughput Screening (HTS) Methods for Lysyl Hydroxylase Modulators

| HTS Method | Principle | Advantages | Challenges |

| Luminescence-Based Succinate Detection | Measures the succinate co-product of the LH reaction using a coupled enzyme system that generates light. | Robust, sensitive, suitable for large-scale screening, and directly measures enzyme activity. | Potential for interference from compounds that affect the coupled reporter enzymes. |

| Fluorescence-Based Assays | Utilizes fluorogenic substrates or detection reagents to create a fluorescent signal proportional to enzyme activity. | High sensitivity and widely used in HTS. | Can be prone to interference from fluorescent compounds in the library. |

| LC-MS Based Assays | Directly measures the formation of the hydroxylated peptide product via liquid chromatography-mass spectrometry. | Highly specific and provides direct evidence of product formation. | Lower throughput compared to plate-based optical methods. |

| Cell-Based Assays | Measures the effects of compounds on hydroxylation within cultured cells. | More physiologically relevant, accounting for cell permeability and metabolism. | More complex to set up and run; indirect measure of enzyme inhibition. |

| Genetically Encoded Biosensors | Engineered proteins that produce a detectable signal (e.g., fluorescence) in response to changes in hydroxylation or related metabolites. | Enables screening within a live-cell context and can be used for directed evolution of enzymes. | Development of specific and sensitive biosensors can be challenging. |

Q & A

Basic Research Questions

Q. What are the validated analytical methods for detecting 4-hydroxylysine in biological samples, and how can their sensitivity be optimized?

- Methodological Answer : this compound detection typically employs high-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) or fluorescence detection. Sample preparation involves enzymatic hydrolysis of collagenous proteins (e.g., using collagenase) followed by derivatization with agents like dansyl chloride to enhance sensitivity . To optimize sensitivity, researchers should:

- Validate column selection (e.g., C18 reverse-phase columns) for peak resolution.

- Use internal standards (e.g., isotopically labeled this compound) to correct for matrix effects.

- Adjust pH during hydrolysis to minimize degradation.

Q. How can researchers differentiate this compound from its isomers (e.g., 5-hydroxylysine) in complex matrices?

- Methodological Answer : Isomeric separation requires advanced techniques such as ultra-HPLC (UHPLC) with tandem MS (MS/MS). Key steps include:

- Using chiral columns (e.g., Chirobiotic T) for enantiomeric resolution.

- Fragment ion analysis (e.g., monitoring m/z transitions specific to this compound).

- Cross-validation with nuclear magnetic resonance (NMR) spectroscopy (e.g., ¹H-NMR chemical shifts at δ 3.8–4.2 ppm for hydroxyl groups) .

Advanced Research Questions

Q. What experimental designs are optimal for studying the role of this compound in collagen crosslinking under pathological conditions (e.g., fibrosis or osteoarthritis)?

- Methodological Answer : In vivo and in vitro models should integrate:

- Genetic Knockdown : Silencing lysyl hydroxylase 2 (PLOD2) in fibroblast cultures to modulate this compound levels .

- Isotopic Labeling : Using ¹³C-lysine to trace this compound incorporation into collagen via pulse-chase experiments.

- Biomechanical Testing : Correlating crosslink density (measured by pyridinoline assays) with tissue tensile strength .

Q. How can conflicting data on this compound’s antioxidant properties in neurodegenerative disease models be resolved?

- Methodological Answer : Contradictions often stem from assay variability (e.g., DCFH-DA vs. Amplex Red for ROS detection). Researchers should:

- Standardize cell culture conditions (e.g., oxygen tension, passage number).

- Use orthogonal assays (e.g., electron paramagnetic resonance spectroscopy) to confirm ROS scavenging.

- Perform meta-analyses of published datasets to identify trends (tools: RevMan, Forest plots) .

Q. What computational tools are available to model this compound’s interactions with enzymes like lysyl hydroxylases?

- Methodological Answer : Molecular dynamics (MD) simulations using GROMACS or AMBER can predict binding affinities. Steps include:

- Homology modeling of enzyme structures (e.g., SWISS-MODEL).

- Docking studies (AutoDock Vina) to identify key residues (e.g., Fe²⁺-binding sites).

- Free energy calculations (MM/PBSA) to validate stability .

Methodological Best Practices

Q. How should researchers manage large-scale datasets from this compound studies to ensure reproducibility?

- Answer : Adopt FAIR (Findable, Accessible, Interoperable, Reusable) principles:

- Store raw data in repositories like Chemotion or nmrXiv with standardized metadata (e.g., experimental conditions, instrument settings) .

- Use electronic lab notebooks (ELNs) for real-time data logging and version control.

- Document statistical workflows (e.g., R/Python scripts) in supplementary materials .

Q. What strategies minimize artifacts in immunohistochemical detection of this compound in tissue sections?

- Answer :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。